molecular formula C9H10F2S B7994583 2,4-Difluorobenzyl ethyl sulfide

2,4-Difluorobenzyl ethyl sulfide

Cat. No.: B7994583
M. Wt: 188.24 g/mol
InChI Key: JMQMTCBGICCYPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluorobenzyl ethyl sulfide is a sulfur-containing organic compound with the molecular formula C9H10F2S, intended for research and development purposes only . As a specialist chemical, its primary research value lies in its role as a versatile synthetic intermediate or building block in organic synthesis and medicinal chemistry. The structure, featuring a benzyl group with fluorine substituents at the 2- and 4- positions and an ethyl sulfide chain, makes it a candidate for constructing more complex molecules, particularly in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. For instance, compounds with the 2,4-difluorobenzyl moiety are key precursors in the industrial production of triazole-based antifungal agents, such as fluconazole . Researchers utilize this scaffold to modulate the electronic characteristics, lipophilicity, and metabolic stability of target molecules, as the fluorine atoms can significantly influence a compound's binding properties and its ability to cross biological barriers like the blood-brain barrier. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(ethylsulfanylmethyl)-2,4-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2S/c1-2-12-6-7-3-4-8(10)5-9(7)11/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQMTCBGICCYPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,4 Difluorobenzyl Ethyl Sulfide and Congeneric Structures

Synthesis of Key Difluorinated Aromatic Precursors

Synthetic Routes to 2,4-Difluorobenzaldehyde and Related Aldehydes

2,4-Difluorobenzaldehyde serves as a critical intermediate in the synthesis of various fine chemicals and pharmaceuticals. guidechem.comgoogle.com Its preparation can be achieved through several distinct synthetic pathways, starting from a range of commercially available materials.

One common industrial method involves the fluorination of 2,4-dichlorobenzaldehyde (B42875) using potassium fluoride (B91410). guidechem.comgoogle.com This nucleophilic aromatic substitution, often referred to as the Halex reaction, typically requires high temperatures and the use of phase-transfer catalysts like quaternary phosphonium (B103445) or ammonium (B1175870) salts to facilitate the exchange of chlorine for fluorine. guidechem.com However, the recovery of these specialized catalysts can pose challenges for large-scale applications. guidechem.com

Another established route begins with 2,4-difluorotoluene (B1202308). This starting material can be oxidized to 2,4-difluorobenzaldehyde. google.com A related method involves the bromination of 2,4-difluorotoluene followed by hydrolysis to yield the target aldehyde. guidechem.com Alternatively, a Rosenmund-type reduction of 2,4-difluorobenzoyl chloride, using a palladium on barium sulfate (B86663) catalyst, provides a high-yield pathway to the aldehyde. prepchem.com

More contemporary and greener approaches include the direct oxidation of 2,4-difluorobenzyl alcohol. This transformation can be efficiently carried out using a copper(II) acetate (B1210297) and TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) radical catalyst system in an acetonitrile/water solvent mixture at room temperature. chemicalbook.com Furthermore, synthesis directly from 1,3-difluorobenzene (B1663923) is possible via a Gattermann-Koch type reaction, using carbon monoxide in the presence of aluminum chloride and hydrogen chloride under pressure. researchgate.net

A summary of key synthetic routes is provided in the table below.

Starting MaterialKey Reagents/CatalystsDescriptionReference(s)
2,4-DichlorobenzaldehydePotassium Fluoride, Phase-Transfer CatalystNucleophilic substitution (Halex reaction) to replace chlorine atoms with fluorine. guidechem.com, google.com
2,4-DifluorotolueneOxidizing Agent (e.g., H₂O₂)Oxidation of the methyl group to an aldehyde. google.com
2,4-Difluorobenzoyl ChlorideH₂, Pd/BaSO₄Rosenmund reduction of the acid chloride to the aldehyde. prepchem.com
2,4-Difluorobenzyl AlcoholCu(OAc)₂, TEMPOCatalytic aerobic oxidation of the primary alcohol. chemicalbook.com
1,3-DifluorobenzeneCO, AlCl₃, HClFormylation of the aromatic ring under pressure. researchgate.net

Methods for Introducing Fluorine Atoms into Aromatic Rings

The incorporation of fluorine atoms into aromatic systems is a cornerstone of modern medicinal and materials chemistry, imparting unique electronic and metabolic properties. Several strategic approaches have been developed for this purpose.

Electrophilic fluorination involves the direct substitution of a hydrogen atom on the aromatic ring with a fluorine atom. While the use of elemental fluorine (F₂) is possible, its high reactivity and hazardous nature make it impractical for most laboratory applications. askiitians.com Milder and more selective reagents are preferred. These include hydrogen fluoride (HF) in the presence of a Lewis acid catalyst or specialized electrophilic fluorinating agents like NF₄BF₄, which can substitute multiple hydrogen atoms on an aromatic ring. askiitians.comgoogle.comdtic.mil

The Balz-Schiemann reaction is a classical method for introducing a single fluorine atom. google.com It involves the thermal decomposition of an aromatic diazonium tetrafluoroborate (B81430) salt. While reliable, it is generally less effective for producing polyfluorinated compounds. google.com

Nucleophilic aromatic substitution (the Halex reaction mentioned previously) is another powerful technique, particularly for aromatic rings activated by electron-withdrawing groups. In this method, other halogen atoms, typically chlorine, are displaced by fluoride ions, sourced from reagents like potassium fluoride.

A novel approach involves the thermal decomposition of aryl fluoroformates or thiofluoroformates, which can be prepared from phenols. acs.org This method has been shown to produce fluorobenzene (B45895) in high yields. acs.org

MethodReagent TypeDescriptionReference(s)
Electrophilic FluorinationElectrophilic (e.g., NF₄BF₄)Direct replacement of an aromatic C-H bond with a C-F bond. google.com, dtic.mil
Balz-Schiemann ReactionDiazonium SaltDecomposition of an aryl diazonium tetrafluoroborate intermediate. google.com, acs.org
Halogen Exchange (Halex)Nucleophilic (e.g., KF)Substitution of an existing halogen (like Cl) with fluorine. acs.org
Fluoroformate DecompositionAryl FluoroformateThermal decomposition to yield the corresponding fluoroarene. acs.org

Catalytic Systems in the Synthesis of 2,4-Difluorobenzyl Ethyl Sulfide (B99878) Analogs

The formation of the carbon-sulfur bond is a pivotal step in the synthesis of 2,4-difluorobenzyl ethyl sulfide and its analogs. Modern synthetic chemistry heavily relies on catalytic systems to achieve this transformation efficiently and with high functional group tolerance.

Metal-Catalyzed Cross-Coupling Strategies

Transition metal catalysis has revolutionized the synthesis of aryl sulfides. nih.gov Historically, sulfur-containing compounds were considered catalyst poisons, but numerous robust catalytic systems have been developed that overcome this challenge. nih.govacs.org

Copper-catalyzed reactions are among the most established methods for C-S bond formation. These systems can couple aryl halides (iodides and bromides) with thiols. nih.gov Common catalysts include simple copper salts like CuBr and CuSO₄. nih.govorganic-chemistry.org The scope has been extended to include aryl boronic acids as the coupling partner for thiols. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions offer broad applicability. Using various phosphine (B1218219) ligands, such as SPhos or 1,1′-bis(diphenylphosphino)ferrocene (DPPF), palladium catalysts can effectively couple aryl halides and triflates with a wide range of thiols. nih.govorganic-chemistry.org A notable development is the decarboxylative cross-coupling, where an aromatic carboxylic acid is coupled with a thiol, releasing CO₂ as the only byproduct and avoiding the need for organohalide precursors. nus.edu.sg

Nickel-catalyzed systems have emerged as a cost-effective and powerful alternative. Nickel catalysts can facilitate the coupling of aryl halides and even less reactive aryl methyl sulfides with aryl bromides. acs.orgorganic-chemistry.org These methods often utilize ligands like 2,2′-bis(diphenylphosphanyl)-1,1′-binaphthalene (BINAP). acs.org

Metal CatalystTypical SubstratesLigand ExampleKey FeaturesReference(s)
Copper (Cu)Aryl Halides, Aryl Boronic Acids1,10-PhenanthrolineCost-effective, can be performed at room temperature or with microwave assistance. nih.gov, organic-chemistry.org
Palladium (Pd)Aryl Halides, Aryl Triflates, Carboxylic AcidsSPhos, DPPFHigh functional group tolerance, versatile for various substrates including decarboxylative coupling. nih.gov, nus.edu.sg, organic-chemistry.org
Nickel (Ni)Aryl Halides, Aryl SulfidesBINAPCouples less reactive electrophiles, cost-effective alternative to palladium. acs.org, acs.org, organic-chemistry.org

Organocatalytic Approaches to Stereoselective Sulfide Formation

Organocatalysis, which uses small organic molecules as catalysts, has become a major field in asymmetric synthesis. In the context of sulfide synthesis, organocatalytic approaches are primarily focused on creating chiral sulfur compounds, where the sulfur atom itself is a stereocenter, or on stereoselective reactions that install a sulfide group.

While the direct, non-racemic synthesis of a simple achiral molecule like this compound does not require stereocontrol, the synthesis of its more complex, chiral analogs benefits greatly from these methods. For instance, enantioselective oxysulfenylation reactions of alkenols, catalyzed by chiral Brønsted acids or chiral selenophosphoramides, can produce cyclic ethers bearing a stereodefined sulfide-containing side chain. nih.gov

Another area of active research is the enantioselective alkylation of sulfur. Recent work has demonstrated that chiral phase-transfer catalysts, such as pentanidium salts, can mediate the enantioselective S-alkylation of sulfenamides to produce chiral sulfilimines with high stereocontrol. nih.gov These methods showcase the potential of organocatalysis to construct complex sulfur-containing stereogenic centers under mild, metal-free conditions. nih.gov Although the use of chiral sulfide organocatalysts is less developed than that of amines or phosphines, they have shown significant promise in asymmetric halocyclization reactions, further highlighting the growing importance of organocatalysis in sulfur chemistry. rsc.org

Green Chemistry Principles and Sustainable Synthesis Approaches

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Solvent usage is a primary target for improvement, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and energy consumption. garph.co.uk

Solvent Selection and Optimization for Environmentally Benign Processes

Careful solvent selection is crucial for developing sustainable synthetic routes. garph.co.uk The ideal "green" solvent is non-toxic, derived from renewable resources, biodegradable, and easily recyclable. From a green chemistry perspective, the best solvent is no solvent at all, and solvent-less reactions are an important goal where feasible. researchgate.net

When a solvent is necessary, several more environmentally benign alternatives to traditional volatile organic compounds (VOCs) are available. researchgate.net

Water: As a non-toxic, non-flammable, and inexpensive solvent, water is a highly attractive medium for many reactions, including some metal-catalyzed cross-couplings. researchgate.netrsc.org

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic and non-flammable solvent that can be easily removed and recycled by adjusting pressure and temperature. researchgate.net It is particularly effective for dissolving non-polar compounds. researchgate.net

Bio-derived Solvents: Solvents derived from biomass, such as glycerol, ethyl lactate, and gluconic acid, are gaining traction as renewable and biodegradable options. researchgate.net

Polyethylene Glycols (PEGs): These polymers are non-toxic, biodegradable, and can often serve as both the solvent and a phase-transfer catalyst in a reaction. researchgate.net

Solvent selection guides, developed by consortia like the ACS Green Chemistry Institute Pharmaceutical Roundtable, provide frameworks for choosing solvents based on their environmental, health, and safety profiles, encouraging a shift towards more sustainable chemical manufacturing. garph.co.uk The choice of solvent can dramatically affect not only the environmental impact but also the cost and efficiency of a process, making it a key consideration from the earliest stages of synthetic route design. rsc.org

Green SolventKey PropertiesTypical ApplicationsReference(s)
WaterNon-toxic, non-flammable, inexpensiveAqueous catalysis, reactions with water-soluble reagents rsc.org, researchgate.net
Supercritical CO₂Non-toxic, easily separable, tunable propertiesExtractions, reactions with non-polar compounds researchgate.net
GlycerolBiodegradable, high boiling point, renewableHeterocyclic synthesis, reactions requiring high temperatures researchgate.net
Polyethylene Glycol (PEG)Non-toxic, biodegradable, dual role as catalystVarious organic transformations researchgate.net

Microwave-Assisted Synthetic Methods for Enhanced Efficiency

The application of microwave irradiation in organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and promote greener chemical processes. ucc.iearkat-usa.org In the context of synthesizing this compound and its analogs, microwave-assisted methods offer significant advantages over conventional heating approaches by enabling rapid and uniform heating of reactants. nih.gov This section explores the enhanced efficiency achieved through microwave-assisted synthesis of these target thioethers.

Microwave-assisted organic synthesis (MAOS) has been successfully employed for the rapid and efficient preparation of various sulfur-containing compounds, including thioethers. nih.govnih.gov The synthesis of unsymmetrical thioethers, such as this compound, can be effectively achieved by the reaction of a suitable benzyl (B1604629) halide with a thiol or a thiol equivalent under microwave irradiation. A common and robust strategy involves the in-situ generation of a thiolate from a thiol or a precursor like thiourea (B124793), which then reacts with an alkyl or benzyl halide. arkat-usa.org

A general and efficient one-pot method for the synthesis of unsymmetrical benzyl thioethers involves the reaction of a benzyl halide with thiourea to form an isothiuronium (B1672626) salt, which is then hydrolyzed under basic conditions to generate the corresponding thiolate in situ. This thiolate subsequently reacts with a second, different alkyl or benzyl halide to yield the desired unsymmetrical thioether. arkat-usa.org While traditionally performed under conventional heating, this methodology is highly amenable to microwave acceleration, which can drastically reduce reaction times from hours to minutes and often leads to higher product yields. odu.edu.trresearchgate.net

For the specific synthesis of this compound, a plausible microwave-assisted approach would involve the reaction of 2,4-difluorobenzyl halide (e.g., bromide or chloride) with ethyl mercaptan or a precursor like S-ethylisothiouronium salt in the presence of a base. The use of microwave irradiation is anticipated to significantly enhance the rate of this nucleophilic substitution reaction.

Research on the microwave-assisted synthesis of structurally related compounds provides strong evidence for the expected efficiency gains. For instance, the synthesis of various thioether derivatives containing heterocyclic moieties has been achieved with high yields in reaction times as short as 15 minutes under microwave irradiation. nih.gov Similarly, the preparation of N-alkylated derivatives using alkyl halides has shown a significant reduction in reaction time and improved yields with microwave heating compared to conventional methods. nih.gov

The advantages of microwave-assisted synthesis are further highlighted in the preparation of complex fluorinated organic molecules. nih.gov The efficient synthesis of fluorinated phthalocyanines using microwave energy resulted in enhanced yields and substantially reduced reaction times compared to conventional techniques. google.com This demonstrates the utility of microwave heating for activating substrates with electron-withdrawing groups, such as the fluorine atoms in the 2,4-difluorobenzyl moiety.

The following data tables, compiled from studies on related microwave-assisted syntheses, illustrate the typical enhancements in efficiency.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Thioether Derivatives and Related Compounds

Product TypeConventional Method (Time, h)Conventional Yield (%)Microwave Method (Time, min)Microwave Yield (%)Reference
Thioether-containing 1,2,4-triazoles--1581 nih.gov
4-(Benzylideneamino)-triazole-thiones5-6 (hours)65-854-8 (minutes)75-94 nih.gov
Substituted Sulfamides24 (hours)5710 (minutes)66 researchgate.net
N-Alkylated Benzotriazoles24-36 (hours)60-755-10 (minutes)85-95 nih.gov

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Table 2: Research Findings on Microwave-Assisted Synthesis of Congeneric Structures

ReactantsProductCatalyst/SolventMicrowave ConditionsYield (%)Reference
2-(2-Fluoro-[1,1′-biphenyl]-4-yl)propanoic acid, EthanolEthyl 2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanoateH₂SO₄Not specified98.81 nih.gov
Ethyl 2-chloroacetate, 4-chlorophenol, various reagentsThioether derivatives of 1,2,4-triazoleNot specifiedNot specified81 nih.gov
Benzyl halide, Thiourea, Alkyl halideUnsymmetrical benzyl thioetherNaOH / MethanolReflux (Conventional)77-100 arkat-usa.org
4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol, Aryl sulfonyl chlorideSulfonamide derivatives of 1,2,4-triazole-3-thiolPyridine145 °C, 30-60 minGood pensoft.net

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

These findings collectively underscore the potential of microwave-assisted synthesis to provide a rapid, efficient, and high-yield route to this compound and a wide array of congeneric thioethers. The significant reduction in reaction times and the frequent improvement in yields make it a highly attractive methodology for modern organic synthesis. ucc.ienih.gov

Chemical Reactivity and Mechanistic Investigations of 2,4 Difluorobenzyl Ethyl Sulfide

Oxidation Chemistry of the Thioether Moiety

The thioether (or sulfide) functional group within 2,4-difluorobenzyl ethyl sulfide (B99878) is a key site for chemical reactivity, particularly oxidation. The sulfur atom can exist in various oxidation states, leading to the formation of corresponding sulfoxides and sulfones. This transformation is a fundamental process in organic synthesis.

The oxidation of sulfides is a direct and common method for synthesizing sulfoxides and sulfones. acsgcipr.org A wide variety of oxidizing agents and reaction conditions have been developed to achieve these transformations. jchemrev.com The primary challenge often lies in controlling the reaction to selectively produce the sulfoxide without over-oxidation to the sulfone. acsgcipr.orgnih.gov

Commonly, strong oxidants are used for the direct conversion of sulfides to sulfones. jchemrev.com However, for the selective synthesis of sulfoxides, milder and more controlled conditions are necessary. nih.gov Hydrogen peroxide (H₂O₂) is considered an ideal "green" oxidant for these reactions due to its efficacy and the benign nature of its byproduct, water. nih.gov The selectivity of H₂O₂-based oxidations can be tuned by using catalysts or modifying reaction conditions. For instance, using tantalum carbide as a catalyst with 30% hydrogen peroxide leads to high yields of sulfoxides, while niobium carbide as a catalyst under similar conditions efficiently produces sulfones. organic-chemistry.orgorganic-chemistry.org

To prevent over-oxidation to the sulfone when the sulfoxide is the desired product, several strategies can be employed, such as careful control of the oxidant stoichiometry, adding the oxidant slowly to the reaction mixture, and closely monitoring the reaction's progress. acsgcipr.org

Table 1: Common Reagents for Sulfide Oxidation

Product Reagent(s) Typical Conditions Selectivity
Sulfoxide Hydrogen Peroxide (H₂O₂) / Acetic Acid Room temperature, metal-free High for sulfoxide nih.gov
Sulfoxide Hydrogen Peroxide (H₂O₂) / Tantalum Carbide Room temperature, catalytic High for sulfoxide organic-chemistry.orgorganic-chemistry.org
Sulfone Hydrogen Peroxide (H₂O₂) / Niobium Carbide Room temperature, catalytic High for sulfone organic-chemistry.orgorganic-chemistry.org
Sulfone Urea-Hydrogen Peroxide / Phthalic Anhydride Ethyl acetate (B1210297), metal-free High for sulfone organic-chemistry.org

Oxidative desulfurization-fluorination is a powerful protocol for introducing fluorine atoms into organic molecules by converting a thioether into a geminal difluoride. rsc.orgacs.org This process typically involves an oxidant and a fluoride (B91410) source. A common reagent combination is 1,3-dibromo-5,5-dimethylhydantoin (DBH) as the oxidizing agent and pyridine·9HF (Olah's reagent) as the fluoride source. acs.orgrsc.org The reaction proceeds through a mechanism that is thought to involve a fluoro-Pummerer-type rearrangement. acs.org This method has been successfully applied to the synthesis of various ω-substituted 1,1-difluoroalkanes from alkyl aryl thioethers. acs.org

The photosensitized oxidation of sulfides can proceed through two primary mechanistic pathways: the singlet oxygen mechanism (Type II) and the electron transfer mechanism (Type I). nih.govnih.gov The operative mechanism often depends on the specific photosensitizer, the sulfide's structure, and the solvent used. nih.govdntb.gov.ua

Singlet Oxygen (Type II) Mechanism: In this pathway, the photosensitizer absorbs light and transfers its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). nih.gov Singlet oxygen then reacts directly with the sulfide to form an intermediate, such as a persulfoxide. nih.govacs.org This intermediate subsequently decomposes to yield the corresponding sulfoxide. nih.gov

Electron Transfer (Type I) Mechanism: This mechanism involves the initial transfer of an electron from the sulfide to the excited photosensitizer, generating a sulfide radical cation (R₂S•⁺) and the radical anion of the sensitizer. nih.govnih.gov The sulfide radical cation is a key intermediate that can react further with molecular oxygen or superoxide anion (O₂•⁻) to ultimately form the sulfoxide. nih.gov This pathway can be more complex, potentially involving radical chain processes. nih.gov For instance, the reaction between the sulfide radical cation and molecular oxygen can lead to sulfoxidation, while reaction with superoxide anion may primarily result in back electron transfer. nih.gov The electron transfer mechanism is often considered to have a broader scope than the singlet-oxygen process. nih.gov

Discrimination between these two pathways can be achieved through various experimental techniques, including steady-state and laser flash photolysis studies. nih.govdntb.gov.ua For example, the formation of sulfide radical cations can be directly observed by flash photolysis. nih.gov

Reactions at the Difluorinated Aromatic Ring

The 2,4-difluoro-substituted benzene (B151609) ring of the molecule is susceptible to both nucleophilic and electrophilic aromatic substitution reactions, with the fluorine atoms playing a crucial role in dictating the ring's reactivity.

While aromatic rings are typically electron-rich and react with electrophiles, the presence of strong electron-withdrawing groups can make them susceptible to nucleophilic attack. wikipedia.orglibretexts.org This process is known as nucleophilic aromatic substitution (SₙAr). The SₙAr mechanism generally proceeds via an addition-elimination pathway, where a nucleophile attacks the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of a leaving group. libretexts.org

For an SₙAr reaction to occur, two main conditions must be met:

The aromatic ring must be substituted with powerful electron-withdrawing groups. wikipedia.org

There must be a good leaving group present on the ring.

In 2,4-difluorobenzyl ethyl sulfide, the two fluorine atoms act as strong electron-withdrawing groups, activating the ring towards nucleophilic attack. libretexts.org Furthermore, fluoride is an effective leaving group in SₙAr reactions. This is somewhat counterintuitive, as fluoride is a poor leaving group in Sₙ1 and Sₙ2 reactions. However, in SₙAr, the rate-determining step is the initial nucleophilic attack on the ring. The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to attack, accelerating this key step. libretexts.org The subsequent loss of the leaving group is fast. libretexts.org

The electron-withdrawing groups must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.org In the case of this compound, a nucleophile could potentially replace either the fluorine at the C2 or C4 position.

The most characteristic reaction of aromatic compounds is electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orguci.edu The rate and regioselectivity of EAS are heavily influenced by the substituents already present on the ring. wikipedia.org Substituents are classified as either activating (rate-increasing) or deactivating (rate-decreasing) and as ortho-, para-directing or meta-directing. wikipedia.org

In this compound, the substituents are:

Two Fluorine Atoms: Halogens are deactivating groups due to their strong inductive electron-withdrawing effect. However, they are ortho-, para-directors because they can donate a lone pair of electrons through resonance, which helps to stabilize the cationic intermediate (arenium ion) formed during the attack. The deactivating nature of fluorine is less pronounced compared to other halogens. researchgate.net

The -CH₂-S-Et Group: The ethylthio group attached to a methylene bridge is an activating, ortho-, para-directing group.

When considering an electrophilic reaction like sulfonation, which involves an electrophile such as sulfur trioxide (SO₃), the position of the new substituent is determined by the combined directing effects of the existing groups. libretexts.orgmasterorganicchemistry.com The two fluorine atoms at positions 2 and 4 will direct incoming electrophiles to positions 3, 5, and 6. The activating -CH₂-S-Et group at position 1 will direct to positions 2 and 6. The directing effects are therefore cooperative towards position 6 and conflicting at other positions. The final substitution pattern would depend on the specific reaction conditions and the relative strengths of the directing effects.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
1,3-dibromo-5,5-dimethylhydantoin (DBH)
Benzene
Benzenesulfonic acid
Hydrogen peroxide
Niobium carbide
Pyridine·9HF (Olah's reagent)
Sulfur trioxide
Sulfuric acid

Carbon-Sulfur Bond Cleavage and Rearrangement Reactions

Pummerer-Type Rearrangements of Derived Sulfoxides

The Pummerer rearrangement is a characteristic reaction of alkyl sulfoxides, which transforms them into α-acyloxy-thioethers. wikipedia.orgtcichemicals.com This reaction requires the initial oxidation of this compound to its corresponding sulfoxide, 2,4-Difluorobenzyl ethyl sulfoxide.

The rearrangement is typically initiated by an activating agent, most commonly acetic anhydride (Ac₂O). wikipedia.org Other activators such as trifluoroacetic anhydride (TFAA) and triflic anhydride can also be used. tcichemicals.comtcichemicals.com The mechanism begins with the acylation of the sulfoxide oxygen atom by acetic anhydride. wikipedia.org This is followed by an elimination step, induced by a base (such as the acetate byproduct), which removes an α-hydrogen to form a cationic-thial intermediate (a sulfonium ion). wikipedia.orgchemeurope.com Finally, the acetate nucleophile attacks this electrophilic intermediate to yield the final α-acyloxy-thioether product. wikipedia.org The use of Lewis acids like TiCl₄ or SnCl₄ can permit the reaction to occur at lower temperatures. wikipedia.orgchemeurope.com

Table 2: Reagents and Intermediates in the Pummerer Rearrangement

RoleExample Compound(s)Function
Starting Material 2,4-Difluorobenzyl ethyl sulfoxideThe sulfoxide undergoing rearrangement.
Activator Acetic anhydride, Trifluoroacetic anhydrideAcylates the sulfoxide oxygen. wikipedia.orgtcichemicals.com
Intermediate Cationic-thial (Sulfonium ion)Electrophilic species attacked by the nucleophile. wikipedia.orgtcichemicals.com
Nucleophile AcetateAttacks the intermediate to form the final product. wikipedia.org
Product α-Acetoxy-(2,4-difluorobenzyl) ethyl sulfideThe resulting α-acyloxy-thioether.

Fragmentation and Degradation Pathways

The degradation of this compound can proceed through various pathways, primarily involving the cleavage of the carbon-sulfur bonds and subsequent transformation of the resulting fragments. One potential pathway is the oxidation of the sulfide moiety. Aerobic degradation, as seen with similar sulfur compounds, can mineralize the molecule into carbon dioxide (CO₂), bacterial cells, and sulfate (B86663) (SO₄²⁻). nih.gov

Another possible fragmentation route involves the cleavage of the C-S bonds. The stability of potential leaving groups is a key factor in these pathways. chemeurope.com For instance, homolytic bond cleavage, an unusual pathway observed in the fragmentation of other complex organic molecules, could lead to the formation of radical species. researchgate.net The degradation of the difluorobenzyl portion would involve breaking the stable carbon-fluorine bonds, a process that is generally challenging but can be achieved under specific reductive conditions. morressier.com

Table 3: Potential Degradation Products and Pathways

PathwayKey Reaction TypePotential Products
Oxidative Mineralization Aerobic BiodegradationCarbon Dioxide, Sulfate, Biomass. nih.gov
C-S Bond Cleavage Heterolytic/Homolytic Cleavage2,4-Difluorobenzyl radical/cation, Ethylthio radical/anion.
Further Degradation Oxidation/Reduction2,4-Difluorobenzoic acid, Ethanethiol, Diethyl disulfide.

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

The outcome of chemical reactions involving this compound is governed by the principles of kinetic and thermodynamic control. libretexts.org The kinetic product is the one that forms fastest due to a lower activation energy, while the thermodynamic product is the most stable and is favored under conditions where equilibrium can be reached (e.g., higher temperatures). libretexts.org

Several factors can influence the kinetic and thermodynamic parameters of these reactions. Temperature, pH, and the presence of catalysts or specific ions can significantly alter reaction rates and equilibrium positions. mdpi.com For instance, in reactions involving sulfur compounds like sulfides and disulfides, the deprotonated form of hydrogen sulfide (HS⁻) acts as a nucleophile, and its concentration is pH-dependent. researchgate.net The reaction rate for disulfide reduction by sulfide is noted to be relatively slow under physiological conditions, highlighting a kinetic barrier. researchgate.net The reaction enthalpy change (ΔRH), a key thermodynamic parameter, can also be influenced by factors such as pH and the presence of crowding agents in a solution. mdpi.com Understanding these aspects is crucial for optimizing reaction conditions to favor the formation of a desired product, whether it is the kinetically or thermodynamically favored one.

Table 4: Factors Influencing Reaction Kinetics and Thermodynamics

ParameterInfluencing FactorEffect
Reaction Rate (Kinetics) TemperatureIncreased temperature generally increases the reaction rate. mdpi.com
Reaction Rate (Kinetics) pHCan alter the concentration of active species (e.g., nucleophiles) and catalytic activity. mdpi.com
Product Distribution TemperatureLow temperatures favor the kinetic product; high temperatures favor the thermodynamic product. libretexts.org
Reaction Enthalpy (Thermodynamics) pHCan significantly change the measured reaction enthalpy. mdpi.com
Reaction Enthalpy (Thermodynamics) Solvent/Crowding AgentsCan affect the stability of reactants and products, thus altering the overall thermodynamics. mdpi.com

Derivatization and Analog Development of 2,4 Difluorobenzyl Ethyl Sulfide Scaffolds

Synthesis of Structurally Modified Analogs

The generation of analogs from the 2,4-difluorobenzyl ethyl sulfide (B99878) core involves a range of synthetic transformations. These modifications can be broadly categorized into three areas: functionalization of the aromatic ring, elaboration of the ethyl thioether chain, and the construction of new heterocyclic systems attached to the scaffold.

Introduction of Heteroatoms and Functional Groups on the Aromatic Ring

The introduction of new substituents onto the 2,4-difluorophenyl ring is a key strategy for modulating the electronic and steric properties of the molecule. The presence of two electron-withdrawing fluorine atoms significantly influences the reactivity of the aromatic ring. While these groups are deactivating towards electrophilic aromatic substitution, they direct incoming electrophiles to the positions ortho and para to themselves. This allows for controlled installation of functional groups such as nitro (-NO2), halogen (-Br, -Cl), or acyl groups.

Conversely, the fluorine atoms activate the ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the fluoro groups. This pathway allows for the introduction of heteroatom-based functional groups. For example, reaction with amines, alkoxides, or thiolates can displace a fluorine atom to introduce nitrogen, oxygen, or sulfur functionalities, respectively. rsc.org The inclusion of heteroatoms into the aromatic skeleton can impart unique electronic features, altering the molecule's properties compared to its isoelectronic organic counterparts. rsc.org

Target Functional GroupSynthetic StrategyPotential Position of SubstitutionRationale
-NO₂ (Nitro)Electrophilic Aromatic Substitution (Nitration)Position 5Directing effects of the existing fluorine and benzyl (B1604629) sulfide groups.
-NH₂ (Amine)Nucleophilic Aromatic Substitution (SNAr)Position 2 or 4 (replacing F)Activation of the ring towards nucleophilic attack by the fluoro groups.
-OH (Hydroxyl)Nucleophilic Aromatic Substitution (SNAr)Position 2 or 4 (replacing F)Reaction with a hydroxide source under forcing conditions.
-CHO (Aldehyde)Directed Ortho-Metalation followed by Electrophilic QuenchPosition 3 or 5Directed metalation can overcome the deactivating effect of the fluorine atoms.

Elaboration of the Ethyl Thioether Chain

The ethyl thioether portion of the molecule offers several handles for structural modification. The sulfur atom itself is a key reaction site. It can be oxidized under controlled conditions to form the corresponding sulfoxide or sulfone. These oxidized derivatives introduce polarity and hydrogen-bonding capabilities.

Further elaboration can be achieved by modifying the ethyl group. One approach involves the deprotonation of the carbon alpha to the sulfur atom, followed by quenching with an electrophile to introduce new substituents. Alternatively, the entire ethyl group can be replaced. This is typically accomplished by cleaving the S-ethyl bond and subsequently alkylating the resulting 2,4-difluorobenzylthiol with a more complex or functionalized alkyl halide. This strategy allows for the introduction of longer chains, branched alkyl groups, or chains containing other functional groups like esters, amides, or alcohols.

Modification TypeResulting StructureCompound ClassPotential Synthetic Method
OxidationR-S(O)-CH₂CH₃SulfoxideControlled oxidation with agents like m-CPBA or H₂O₂.
OxidationR-S(O)₂-CH₂CH₃SulfoneStronger oxidation of the sulfide or sulfoxide.
Chain ExtensionR-S-(CH₂)n-X (n>2)Functionalized ThioetherCleavage of the S-ethyl bond followed by re-alkylation.
α-FunctionalizationR-S-CH(R')-CH₃Substituted ThioetherDeprotonation at the α-carbon followed by reaction with an electrophile (R'-X).
R = 2,4-Difluorobenzyl

Incorporation into Heterocyclic Systems (e.g., Triazoles, Thiazoles)

Incorporating the 2,4-difluorobenzyl sulfide scaffold into heterocyclic rings is a powerful strategy for accessing novel chemical space. Triazoles and thiazoles are particularly important heterocyclic systems in medicinal chemistry. nih.govresearchgate.net

Triazoles: The synthesis of 1,2,3-triazoles is commonly achieved through the copper-catalyzed azide-alkyne cycloaddition (CuAAC). A synthetic route could involve the conversion of 2,4-difluorobenzyl bromide or chloride to 2,4-difluorobenzyl azide. This key intermediate can then be reacted with a terminal alkyne bearing the ethyl sulfide moiety (or a precursor) to construct the 1,4-disubstituted 1,2,3-triazole ring. This modular approach allows for significant diversity by varying the alkyne component. researchgate.netgoogle.com

Thiazoles: The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring. This approach would involve the reaction of a thioamide with an α-haloketone. For this scaffold, 2,4-difluorobenzyl thioamide could be synthesized and then condensed with an appropriate α-haloketone, such as 3-chloro-2-pentanone, to generate a 2,4,5-trisubstituted thiazole derivative where the 2,4-difluorobenzyl group is attached to the thiazole ring. researchgate.netnih.gov

Target HeterocycleKey IntermediateGeneral Synthetic MethodResulting Linkage
1,2,3-Triazole2,4-Difluorobenzyl azideAzide-Alkyne CycloadditionThe 2,4-difluorobenzyl group is attached to a nitrogen atom of the triazole ring.
Thiazole2,4-Difluorobenzyl thioamideHantzsch Thiazole SynthesisThe 2,4-difluorobenzyl group is attached to the C2 position of the thiazole ring.

Stereoselective Synthesis of Chiral Derivatives

The introduction of chirality into the 2,4-difluorobenzyl ethyl sulfide scaffold opens up possibilities for developing stereospecific molecules. Chiral sulfides are important building blocks in asymmetric synthesis. nih.gov Stereoselectivity can be achieved through enantioselective catalysis to create a single chiral center or through diastereoselective approaches to build more complex molecules with multiple stereocenters.

Enantioselective Catalysis for Chiral Sulfides

Modern organic synthesis offers several powerful methods for the enantioselective construction of chiral sulfides. rsc.org These catalytic approaches avoid the need for resolving racemic mixtures and provide direct access to enantioenriched products.

One prominent strategy is the catalytic enantioselective electrophilic functionalization of alkenes. For instance, chiral bifunctional selenide catalysts have been successfully employed in the electrophilic azidothiolation and oxythiolation of N-allyl sulfonamides. elsevierpure.comacs.org This method allows for the concomitant formation of C-S and C-N or C-O bonds with high enantioselectivity. elsevierpure.comacs.org Applying this methodology could involve reacting an alkene substrate with an electrophilic sulfur reagent derived from the 2,4-difluorobenzylthiol in the presence of a suitable chiral catalyst to generate a chiral sulfide. Chiral Lewis basic sulfide catalysis has also emerged as an effective strategy for asymmetric transformations. researchgate.netamanote.com

Catalytic SystemReaction TypeNature of Chiral ProductKey Features
Chiral Bifunctional Selenide CatalystElectrophilic Azidothiolation of AlkenesVicinal Azido SulfidesHigh yields and high enantioselectivities (ee). elsevierpure.comacs.org
Chiral Lewis Basic Sulfide CatalystEnantioselective HalocyclizationHalogenated Chiral SulfidesEffective for creating cyclic structures with defined stereochemistry. rsc.org
Chiral Boron-Lewis Acid CatalystDarzens-Type Epoxidation of DiazoestersTrisubstituted EpoxidesWhile not a direct sulfide synthesis, chiral ylides derived from sulfides can participate in such reactions. researchgate.net

Diastereoselective Approaches to Complex Architectures

Once a chiral center is established, it can be used to direct the formation of subsequent stereocenters in a diastereoselective manner. One of the most effective ways to achieve this is by using the sulfur atom itself as a source of chirality. The sulfide can be oxidized to a chiral sulfoxide, which then serves as a powerful chiral auxiliary. The sulfinyl group can direct a wide range of transformations, including additions to C=C, C=O, and C=N bonds, with high levels of diastereocontrol. After the desired transformations, the auxiliary can be removed or transformed. nih.gov

Another powerful strategy involves the rsc.orgresearchgate.net-sigmatropic rearrangement of chiral sulfur ylides. researchgate.net These rearrangements are highly stereospecific and allow for the controlled formation of C-C bonds while transferring chirality. A chiral sulfide, prepared via enantioselective catalysis, can be converted into a sulfonium ylide, which then undergoes rearrangement to form a new, more complex chiral structure with excellent control over up to two new stereogenic centers. researchgate.net These diastereoselective methods are essential for building complex molecular architectures based on the this compound scaffold.

Exploration of Structure-Reactivity and Structure-Property Relationships in Derivatives

The systematic derivatization of the this compound scaffold allows for a detailed exploration of the relationships between molecular structure and both chemical reactivity and physicochemical properties. Modifications to the aromatic ring, the sulfide bridge, and the ethyl group can induce significant changes in the electronic and steric characteristics of the molecule, thereby influencing its behavior in chemical reactions and altering its physical attributes.

Influence of Aromatic Ring Substitution on Reactivity:

The reactivity of derivatives of this compound is profoundly influenced by the nature and position of substituents on the benzene (B151609) ring. The two fluorine atoms at the 2 and 4 positions already impart specific electronic properties to the scaffold. Fluorine is a strongly electronegative atom, exerting a powerful electron-withdrawing inductive effect (-I). libretexts.orglibretexts.org This effect generally deactivates the aromatic ring towards electrophilic aromatic substitution, making reactions at the ring more sluggish compared to benzene. libretexts.orglumenlearning.com

Studies on related substituted benzyl sulfides have shown that the presence of electron-withdrawing groups on the aromatic ring can enhance the efficiency of certain reactions, such as base-induced cyclization. For instance, in the cyclization of aryl substituted benzyl 1-alkynyl sulfides, electron-withdrawing groups on the aromatic ring facilitate the reaction. nih.gov This suggests that further substitution on the 2,4-difluorobenzyl ring with additional electron-withdrawing groups could modulate the reactivity of the benzylic position.

Impact of Sulfide Moiety Modifications on Properties:

The ethyl sulfide group is a key determinant of the scaffold's properties. The sulfur atom is more polarizable and less basic than an oxygen atom, and the C-S bond is longer and weaker than a C-O bond. masterorganicchemistry.com Thiolates, the conjugate bases of thiols, are generally excellent nucleophiles, and this nucleophilicity is a central feature of the reactivity of the sulfur atom in thioethers. masterorganicchemistry.com

Oxidation of the sulfide to a sulfoxide or a sulfone introduces a polar sulfinyl or sulfonyl group, respectively. This transformation would be expected to significantly alter the physicochemical properties of the molecule, increasing its polarity and potentially its water solubility. The ability of the sulfur atom to delocalize spin density is also dependent on its oxidation state. researchgate.net

Modifications to the ethyl group, such as chain extension, branching, or the introduction of functional groups, would primarily impact the steric and lipophilic properties of the derivatives. For example, increasing the length of the alkyl chain would likely increase the lipophilicity of the compound.

Structure-Property Relationships:

The introduction of fluorine atoms into organic molecules is known to have a significant impact on their physicochemical properties. acs.org In the case of this compound derivatives, the fluorine substituents are expected to influence properties such as lipophilicity, acidity, and metabolic stability.

Computational and experimental studies on fluorinated compounds have shown that fluorine substitution can lead to a decrease in lipophilicity in some contexts, contrary to what might be expected based solely on the addition of a non-polar atom. chemrxiv.orgchemrxiv.org The conformational preferences of the molecule can play a decisive role in these properties. chemrxiv.org

The acidity of adjacent functional groups can also be affected by fluorine substitution. The strong electron-withdrawing nature of fluorine can increase the acidity of nearby protons. While there are no acidic protons directly on the this compound scaffold, the introduction of acidic functional groups in derivatives would have their pKa values modulated by the presence of the fluorine atoms.

The table below summarizes the expected impact of structural modifications on the reactivity and properties of this compound derivatives, based on established principles of organic chemistry.

Structural ModificationExpected Effect on ReactivityExpected Effect on Physicochemical Properties
Aromatic Ring
Additional Electron-Withdrawing SubstituentsFurther deactivation of the ring towards electrophilic substitution. Potential modulation of benzylic reactivity.Increased polarity, potential decrease in lipophilicity.
Electron-Donating SubstituentsPartial activation of the ring towards electrophilic substitution (depending on the substituent and position).Decreased polarity, potential increase in lipophilicity.
Sulfide Moiety
Oxidation to Sulfoxide/SulfoneDecreased nucleophilicity of the sulfur atom.Increased polarity and water solubility.
Ethyl Group
Chain Elongation/BranchingSteric hindrance may affect reaction rates at the sulfur or benzylic position.Increased lipophilicity.
Introduction of Polar Functional GroupsMay participate in intramolecular reactions or alter the electronic environment.Increased polarity and potential for hydrogen bonding.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are fundamental to modern chemical research. DFT is widely used due to its balance of accuracy and computational cost, making it suitable for studying the electronic properties of medium-sized organic molecules like 2,4-Difluorobenzyl ethyl sulfide (B99878). nanobioletters.comnih.gov Ab initio methods, while more computationally intensive, can offer higher accuracy for specific properties.

The first step in most quantum chemical studies is geometry optimization, a process that determines the lowest-energy three-dimensional arrangement of atoms in a molecule. uctm.edunih.gov For 2,4-Difluorobenzyl ethyl sulfide, this calculation would identify the most stable conformation by exploring the potential energy surface, considering rotations around the C-S and C-C single bonds. The optimized structure provides key parameters such as bond lengths, bond angles, and dihedral angles. scispace.com

Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be performed. This reveals the distribution of electrons within the molecule, which is crucial for understanding its reactivity and intermolecular interactions. researchgate.net Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to assign partial charges to each atom, identifying electrophilic and nucleophilic sites. The fluorine atoms, being highly electronegative, are expected to create a significant dipole moment and influence the charge distribution across the aromatic ring.

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures. dntb.gov.uanih.gov

NMR Spectroscopy: Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for this compound. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. scielo.org.za The calculated shifts are compared against a standard (like tetramethylsilane) and can help assign peaks in an experimental spectrum, especially for complex structures.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks observed in an Infrared (IR) spectrum. scielo.org.za This analysis helps identify characteristic functional groups and their vibrational modes (e.g., C-F stretching, C-S stretching, aromatic C-H bending). The computed frequencies are often scaled by a factor to better match experimental results. sns.it

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions of a molecule, which correspond to absorption bands in a UV-Visible (UV-Vis) spectrum. nih.gov This analysis provides information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, often involving promotions of electrons from occupied to unoccupied molecular orbitals. nanobioletters.com

Quantum chemistry is a critical tool for exploring the pathways of chemical reactions. wikipedia.orgescholarship.org By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. fiveable.menih.gov A transition state is a high-energy, transient configuration that represents the energy barrier for a reaction. bath.ac.uk

For this compound, these methods could be used to study reactions such as the oxidation of the sulfide group to a sulfoxide or sulfone. Calculations would determine the activation energy for the reaction, providing a quantitative measure of the reaction rate. nih.gov This insight is crucial for understanding reaction kinetics and designing synthetic routes. The mechanism, a step-by-step description of bond breaking and formation, can be visualized and understood in detail. wikipedia.org

The electronic reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netallsubjectjournal.com

HOMO-LUMO Analysis: The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.com A small gap suggests the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich sulfur atom, while the LUMO may be distributed over the electron-deficient difluorinated aromatic ring.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of charge distribution and bonding interactions. chalcogen.ro It examines donor-acceptor interactions, such as hyperconjugation, which contribute to molecular stability. researchgate.netdergipark.org.tr For the target molecule, NBO analysis could quantify the delocalization of electron density from the sulfur lone pairs into anti-bonding orbitals of the benzyl (B1604629) group, providing a deeper understanding of its electronic structure.

Table 2: Key Concepts in Molecular Orbital Analysis

Concept Description Relevance to this compound
HOMO Energy Energy of the highest occupied molecular orbital. Related to the ionization potential and electron-donating ability.
LUMO Energy Energy of the lowest unoccupied molecular orbital. Related to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. Indicates chemical reactivity, kinetic stability, and optical properties.

| NBO | Localized single-atom and single-bond orbitals. | Reveals charge transfer, hyperconjugative interactions, and deviations from the ideal Lewis structure. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.govnih.gov MD simulations provide insights into the conformational flexibility of this compound and its interactions within a condensed phase, such as a solvent. researchgate.netmdpi.com

By simulating the molecule's behavior over nanoseconds or microseconds, MD can reveal the preferred conformations in solution and the energy barriers between them. It can also be used to calculate properties like the radial distribution function, which describes how solvent molecules arrange themselves around the solute, providing a detailed picture of solvation and intermolecular forces. semanticscholar.org

Predictive Modeling of Structure-Reactivity and Structure-Property Relationships

Predictive modeling, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, aims to correlate the chemical structure of molecules with their biological activity or physical properties. researcher.life These models are built using a set of known compounds and their measured properties.

For this compound, a QSAR/QSPR model could be developed if data were available for a series of related sulfide compounds. Quantum chemical calculations would be used to generate a variety of molecular descriptors (e.g., HOMO-LUMO gap, dipole moment, surface area) for each molecule. Statistical methods are then used to build a mathematical model that links these descriptors to the observed property. Such a model could then be used to predict the properties or activity of this compound and other new, untested compounds.

Applications in Chemical Synthesis and Materials Science

2,4-Difluorobenzyl Ethyl Sulfide (B99878) as a Synthetic Building Block

As a synthetic intermediate, 2,4-Difluorobenzyl ethyl sulfide provides a versatile platform for the construction of more complex molecular architectures. Its reactivity can be strategically channeled towards the formation of new carbon-carbon and carbon-heteroatom bonds, as well as the assembly of heterocyclic systems.

Precursor in the Synthesis of Advanced Fluorinated Organic Compounds

The presence of the 2,4-difluorobenzyl group makes this sulfide a precursor for a variety of advanced fluorinated organic compounds. The fluorine atoms on the benzene (B151609) ring significantly influence the electronic properties of the molecule, enhancing its stability and modulating the reactivity of the benzylic position. This fluorination is a desirable trait in the synthesis of pharmaceuticals and agrochemicals, where the introduction of fluorine can lead to improved metabolic stability, bioavailability, and binding affinity.

A key reaction that underscores the utility of benzyl (B1604629) sulfides as synthetic building blocks is the cleavage of the carbon-sulfur bond. nih.gov This can be achieved under various conditions, including photoredox catalysis, to generate a benzylic carbocation or radical intermediate. nih.gov In the case of this compound, this cleavage would release a 2,4-difluorobenzyl moiety that can then be coupled with a wide range of nucleophiles to form new C-C, C-N, or C-O bonds. This strategy allows for the late-stage introduction of the 2,4-difluorobenzyl group into complex molecules.

Furthermore, the thioether moiety itself can be chemically transformed. For instance, oxidation of the sulfur atom can yield the corresponding sulfoxide or sulfone, which opens up further synthetic possibilities. These oxidized derivatives can act as leaving groups in substitution reactions or participate in elimination reactions to form alkenes.

Utility in the Construction of Sulfur-Containing Heterocyclic Systems

The structure of this compound is amenable to intramolecular cyclization reactions to form sulfur-containing heterocyclic systems, which are prevalent scaffolds in many biologically active compounds. One plausible approach involves the activation of the benzylic C-H bond, followed by an intramolecular attack by the sulfur atom onto an activated position of the aromatic ring. While direct examples with this specific substrate are not prevalent in the literature, analogous transformations of similar thioethers are known. rsc.orgnih.govacs.org

For example, electrophilic cyclization of o-alkynyl thioanisoles is a known method for the synthesis of benzo[b]thiophenes. acs.org By analogy, if the ethyl group of this compound were replaced with a suitably functionalized group, intramolecular cyclization could be envisioned to form various heterocyclic structures. The fluorine atoms on the aromatic ring would be expected to influence the regioselectivity of such cyclizations.

Role of Thioether Linkages in Ligand Design for Catalysis and Coordination Chemistry

Thioether-containing molecules are widely employed as ligands in coordination chemistry and homogeneous catalysis. acs.orgnih.govnih.gov The sulfur atom possesses lone pairs of electrons that can coordinate to transition metals, and the nature of the substituents on the sulfur atom can be used to fine-tune the electronic and steric properties of the resulting metal complex.

This compound could, in principle, act as a monodentate ligand through its sulfur atom. However, its greater potential in ligand design lies in its incorporation into multidentate ligand frameworks. For instance, the ethyl group could be modified to include other donor atoms, such as nitrogen or phosphorus, creating a bidentate or tridentate ligand. The presence of the 2,4-difluorobenzyl group would impart specific properties to such a ligand. The electron-withdrawing fluorine atoms would decrease the electron-donating ability of the sulfur atom, which could in turn affect the catalytic activity of the metal center. google.com

Moreover, fluorinated ligands are known to enhance the stability and solubility of metal complexes in fluorous media, which can be advantageous for catalyst recovery and recycling. google.com The design of chiral thioether ligands has also been a fruitful area of research for asymmetric catalysis. While this compound itself is achiral, it could be incorporated as a structural motif into a larger chiral ligand scaffold.

Integration into Functional Materials (e.g., Polymers, Liquid Crystals)

The unique combination of a fluorinated aromatic ring and a flexible thioether linkage in this compound suggests its potential for integration into functional materials such as polymers and liquid crystals.

In the field of polymer chemistry, poly(aryl thioether)s are a class of high-performance polymers known for their excellent thermal stability and chemical resistance. researchgate.net The incorporation of fluorine into these polymers can further enhance their properties, such as hydrophobicity and low dielectric constant. nih.govresearchgate.net this compound could potentially be used as a monomer or a comonomer in the synthesis of such fluorinated polythioethers. For example, polymerization could be envisaged through reactions involving the benzylic position or by functionalizing the aromatic ring to enable step-growth polymerization. The resulting polymers would possess fluorinated side chains, which could influence their morphology and surface properties.

In the domain of liquid crystals, the introduction of fluorine atoms into the molecular structure is a common strategy to modify the mesomorphic properties, such as the clearing point and the dielectric anisotropy. nih.govbeilstein-journals.orgnih.gov Thioether linkages are also known to influence the phase behavior of liquid crystals, often promoting the formation of specific mesophases. nih.gov While there are no direct reports on liquid crystals containing the this compound moiety, its structural components are found in various liquid crystalline materials. The rigid, fluorinated aromatic core combined with the flexible thioether linkage could lead to materials with interesting and potentially useful liquid crystalline properties. The difluoro substitution pattern, in particular, would be expected to have a significant impact on the dipole moment and, consequently, the dielectric anisotropy of the resulting material.

Future Directions and Unexplored Research Avenues

Development of Novel Catalytic Systems for 2,4-Difluorobenzyl Ethyl Sulfide (B99878) Transformations

The development of novel catalytic systems is paramount to unlocking the synthetic potential of 2,4-Difluorobenzyl ethyl sulfide. Research in this area could focus on several key transformations:

Oxidation: While sulfides are readily oxidized to sulfoxides and sulfones, selective catalytic oxidation of this compound could be a significant challenge. Future work could explore the use of transition metal catalysts, such as those based on titanium, vanadium, or manganese, to achieve high selectivity under mild conditions. The electron-withdrawing nature of the difluorobenzyl group may influence the reactivity of the sulfur center, necessitating the design of highly active catalysts.

C-S Bond Activation: The cleavage and functionalization of the carbon-sulfur bonds in this compound would open avenues for the synthesis of new fluorinated organic molecules. Catalytic systems based on nickel, palladium, or copper, known to mediate C-S bond activation, could be investigated. The challenge will lie in achieving selective activation of either the benzyl-sulfur or the ethyl-sulfur bond.

Asymmetric Catalysis: The development of chiral catalysts for the enantioselective transformation of this compound could lead to the synthesis of valuable chiral building blocks. For instance, asymmetric oxidation to a chiral sulfoxide is a plausible and important research direction.

Investigation of Photoinduced Reactions and Photoredox Catalysis

The intersection of photochemistry and catalysis offers exciting possibilities for the functionalization of this compound. The aromatic ring and the sulfur atom are both potential sites for photoinduced reactions.

Photoredox-Mediated C-H Functionalization: The difluorobenzyl ring possesses C-H bonds that could be targeted for functionalization using photoredox catalysis. This approach could enable the introduction of various functional groups, such as alkyl, aryl, or trifluoromethyl groups, without the need for pre-functionalized starting materials.

Photoinduced Electron Transfer (PET) Reactions: The sulfur atom in this compound can participate in PET processes. Upon photoexcitation, the sulfide can act as an electron donor, initiating radical-based transformations. The investigation of its redox properties and its reactivity in PET-initiated cyclization or addition reactions would be a valuable endeavor.

Photosensitized Oxidations: Using photosensitizers, the selective oxidation of the sulfide to the corresponding sulfoxide could be achieved using visible light and a mild oxidant like molecular oxygen. This green chemistry approach would be a significant advancement over traditional oxidation methods.

Mechanistic Studies of Under-Explored Reactivity Pathways

A thorough understanding of the reaction mechanisms is crucial for the rational design of new synthetic methods. For this compound, several reactivity pathways warrant detailed mechanistic investigation:

Nucleophilic Substitution at the Benzylic Position: The benzylic position is activated towards nucleophilic attack. Kinetic studies and computational modeling could provide insights into the S"N"1 and S"N"2 reactivity of this compound with a variety of nucleophiles. The influence of the fluorine substituents on the stability of carbocationic intermediates would be a key aspect to explore.

Radical Reactions: The benzylic C-H bonds are susceptible to hydrogen atom abstraction to form a stabilized benzylic radical. Mechanistic studies of radical-mediated reactions, such as halogenation or oxidation, would provide valuable information on the bond dissociation energies and the selectivity of these processes.

Rearrangement Reactions: The possibility of nih.govidpublications.org- or idpublications.orgnih.gov-sigmatropic rearrangements, common for sulfur ylides derived from sulfides, could be explored. Mechanistic studies would aim to understand the conditions required to generate the corresponding ylide and the factors that govern the rearrangement pathways.

Application of Advanced Automated Synthesis and Flow Chemistry Techniques

The adoption of modern automation and flow chemistry techniques could accelerate the exploration of the chemical space around this compound.

High-Throughput Experimentation (HTE): HTE platforms could be employed to rapidly screen a wide range of catalysts, reagents, and reaction conditions for various transformations of this compound. This would significantly speed up the discovery of optimal reaction protocols.

Flow Chemistry: The use of microreactors in flow chemistry can offer several advantages, including precise control over reaction parameters (temperature, pressure, and reaction time), improved safety for handling reactive intermediates, and facile scalability. The synthesis and subsequent transformations of this compound could be efficiently performed in a continuous flow setup.

In-line Analysis: The integration of in-line analytical techniques, such as NMR or IR spectroscopy, with automated synthesis platforms would allow for real-time reaction monitoring and optimization. This data-rich approach would provide a deeper understanding of the reaction kinetics and mechanisms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.